molecular formula C14H11IO2 B4199293 2-[(2-Iodophenyl)methoxy]benzaldehyde

2-[(2-Iodophenyl)methoxy]benzaldehyde

Cat. No.: B4199293
M. Wt: 338.14 g/mol
InChI Key: UMXYAWQAPONXOJ-UHFFFAOYSA-N
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Description

2-[(2-Iodobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11IO2. It is a derivative of benzaldehyde, where the benzyl group is substituted with an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Iodophenyl)methoxy]benzaldehyde typically involves the reaction of 2-iodobenzyl alcohol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-iodobenzyl alcohol is reacted with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Major Products

    Oxidation: 2-[(2-Iodobenzyl)oxy]benzoic acid.

    Reduction: 2-[(2-Iodobenzyl)oxy]benzyl alcohol.

    Substitution: 2-[(2-Azidobenzyl)oxy]benzaldehyde.

Scientific Research Applications

2-[(2-Iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Iodophenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)oxy]benzaldehyde
  • 2-[(2-Chlorobenzyl)oxy]benzaldehyde
  • 2-[(2-Fluorobenzyl)oxy]benzaldehyde

Uniqueness

2-[(2-Iodobenzyl)oxy]benzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, allowing for the synthesis of a broader range of derivatives.

Properties

IUPAC Name

2-[(2-iodophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXYAWQAPONXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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